molecular formula C14H8F3NO2S B8531231 1,3-Benzenediol,5-[5-(trifluoromethyl)-2-benzothiazolyl]-

1,3-Benzenediol,5-[5-(trifluoromethyl)-2-benzothiazolyl]-

Cat. No.: B8531231
M. Wt: 311.28 g/mol
InChI Key: XKKCLLXVLAWECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzenediol,5-[5-(trifluoromethyl)-2-benzothiazolyl]- is a useful research compound. Its molecular formula is C14H8F3NO2S and its molecular weight is 311.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Benzenediol,5-[5-(trifluoromethyl)-2-benzothiazolyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenediol,5-[5-(trifluoromethyl)-2-benzothiazolyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H8F3NO2S

Molecular Weight

311.28 g/mol

IUPAC Name

5-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]benzene-1,3-diol

InChI

InChI=1S/C14H8F3NO2S/c15-14(16,17)8-1-2-12-11(5-8)18-13(21-12)7-3-9(19)6-10(20)4-7/h1-6,19-20H

InChI Key

XKKCLLXVLAWECO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C3=CC(=CC(=C3)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an acetic acid (0.42 mL) solvent, a mixture including 2-amino-4-(trifluoromethyl)benzenethiol (100 mg, 0.44 mmol), 3,5-dihydroxybenzaldehyde (60 mg, 0.44 mmol), and sodium acetate (107 mg, 1.30 mmol) was refluxed for 6.5 hours. After cooling, the reaction mixture was distributed between ethyl acetate and water, and an organic layer was dried by using MgSO4, filtered, and evaporated under reduced pressure. The residual was purified by silica gel column chromatography using hexane and ethyl acetate (2:1) as a developer to obtain a solid Compound 36 (50.6 mg, 37%).
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Three
Quantity
107 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
37%

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